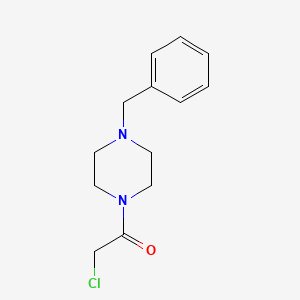![molecular formula C15H16N2O B1300945 Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amin CAS No. 77960-15-7](/img/structure/B1300945.png)
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
Eine Reihe von N-(Furan-2-ylmethyl)-1H-indol-3-carboxamid-Derivaten wurde entwickelt und synthetisiert, um neuartige Indol-Gerüste als Antikrebsmittel zu entwickeln, die auf den epidermalen Wachstumsfaktor-Rezeptor (EGFR) abzielen. Die zytotoxischen Aktivitäten der Zielverbindungen wurden an drei EGFR-hoch exprimierenden Krebszelllinien bewertet .
EGFR-Inhibitoren
Die Verbindungen zeigten potente Antikrebsaktivitäten gegen A549, HeLa, SW480 und schwache Aktivitäten auf HepG2, was darauf hindeutet, dass die Zielverbindungen wie erwartet wahrscheinlich EGFR-Inhibitoren sind .
Niedrige Toxizität gegenüber normalen Zellen
Die Verbindungen zeigten schwache zytotoxische Wirkungen auf HL7702, was impliziert, dass die Zielverbindungen wahrscheinlich eine geringe Toxizität gegenüber normalen Zellen aufweisen .
Pharmazeutische Produktion
Furan ist ein wichtiger Ausgangsstoff für eine Vielzahl von Industrien zur Herstellung vieler nützlicher Produkte, einschließlich Pharmazeutika .
Harzproduktion
Furan wird zur Herstellung von Harz verwendet, einem wichtigen Material in verschiedenen Industrien .
Agrochemikalienproduktion
Furan wird auch bei der Produktion von Agrochemikalien verwendet, die zur Landwirtschaft beitragen .
Lackproduktion
In der Fertigungsindustrie wird Furan zur Herstellung von Lacken verwendet .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can vary widely and are dependent on the specific derivative and target.
Result of Action
It is known that indole derivatives can have a variety of effects at the molecular and cellular level, depending on the specific derivative and its targets .
Biochemische Analyse
Cellular Effects
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. The influence of furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine on cell signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, plays a crucial role in its anticancer activity . Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to the inhibition or activation of their functions. For instance, furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine has been shown to inhibit the activity of EGFR by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling molecules . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods. The long-term effects of furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine on cellular function can be influenced by factors such as concentration and exposure duration. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine in animal models are dose-dependent. At lower doses, this compound has been shown to exhibit minimal toxicity and significant anticancer activity. At higher doses, furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are influenced by the administered dose. These findings highlight the importance of optimizing the dosage of furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. This compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed and excreted from the body. The interaction of furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine with specific enzymes and cofactors can influence metabolic flux and alter the levels of metabolites in the body .
Transport and Distribution
The transport and distribution of furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine within cells and tissues are facilitated by various transporters and binding proteins. This compound can interact with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. Additionally, furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine can bind to plasma proteins such as albumin, influencing its distribution and bioavailability in the body .
Subcellular Localization
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine exhibits specific subcellular localization, which can impact its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules and exert its effects. The presence of targeting signals and post-translational modifications can direct furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine to specific cellular compartments, influencing its activity and function .
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-6-15-14(5-1)12(10-17-15)7-8-16-11-13-4-3-9-18-13/h1-6,9-10,16-17H,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELGUJHGLNZYPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1300864.png)
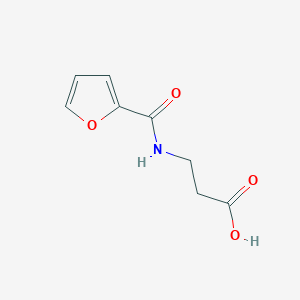
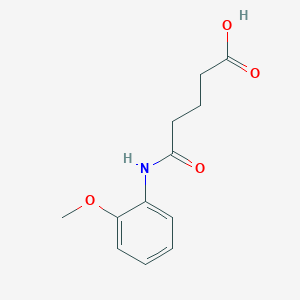
![1-[2-(2-Chloro-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1300870.png)
![1-[2-(2-Fluorophenoxy)ethyl]piperazine](/img/structure/B1300871.png)
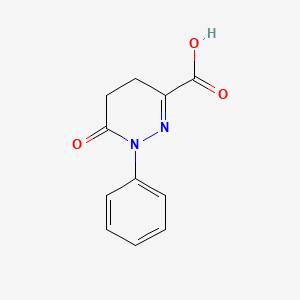

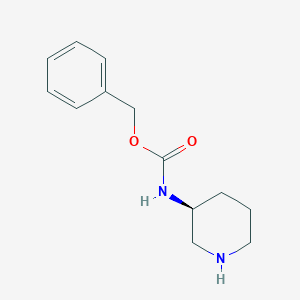
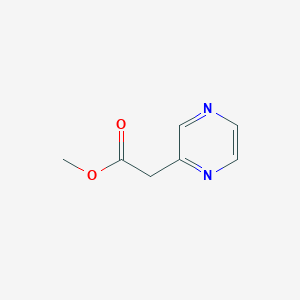
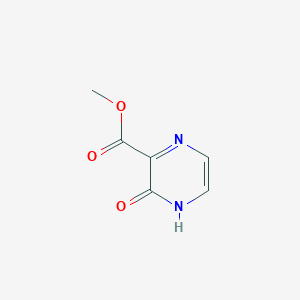

![2-Methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1300900.png)
